molecular formula C16H21NO4 B13336232 1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Cat. No.: B13336232
M. Wt: 291.34 g/mol
InChI Key: LKKQCSIZJHHZGK-UHFFFAOYSA-N
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Description

1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride and methyl iodide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by nucleophilic substitution with benzyl chloride and methyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Sodium hydride, alkyl halides, anhydrous conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 1-Benzyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate
  • 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate
  • Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride

Uniqueness: 1-Benzyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-O-benzyl 4-O-methyl 3-methylpiperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-10-17(9-8-14(12)15(18)20-2)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKQCSIZJHHZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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